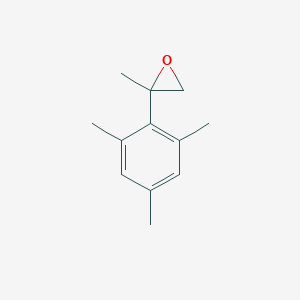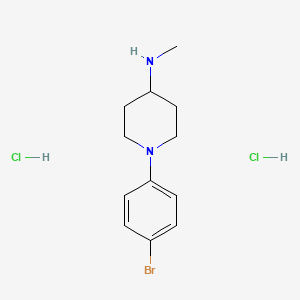
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further substituted with a methylamine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Methylation: The methylamine group is introduced via reductive amination, where a primary amine is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Phenyl-substituted derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group may enhance binding affinity to certain receptors, while the piperidine ring can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-bromophenyl)piperazine: Another bromophenyl-substituted piperidine derivative with similar structural features.
N-methylpiperidin-4-amine: Lacks the bromophenyl group but shares the piperidine and methylamine moieties.
4-bromophenylacetic acid: Contains the bromophenyl group but differs in the rest of the structure.
Uniqueness
1-(4-bromophenyl)-N-methylpiperidin-4-aminedihydrochloride is unique due to the combination of the bromophenyl group and the piperidine ring, which imparts specific chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Fórmula molecular |
C12H19BrCl2N2 |
|---|---|
Peso molecular |
342.10 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-N-methylpiperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C12H17BrN2.2ClH/c1-14-11-6-8-15(9-7-11)12-4-2-10(13)3-5-12;;/h2-5,11,14H,6-9H2,1H3;2*1H |
Clave InChI |
RVCLSSVCUFZXHI-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCN(CC1)C2=CC=C(C=C2)Br.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


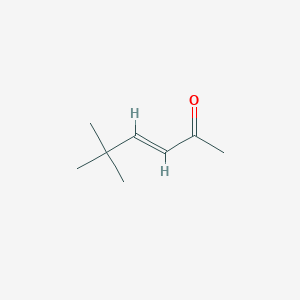
![{2-[(Dimethylamino)methyl]-4-fluorophenyl}methanamine](/img/structure/B13609168.png)
![tert-butyl N-({5-fluorofuro[3,2-b]pyridin-2-yl}methyl)carbamate](/img/structure/B13609169.png)
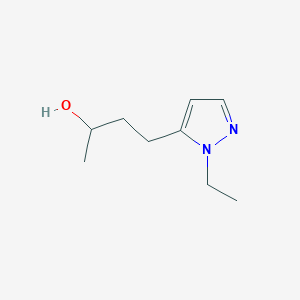
![3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazolehydrochloride](/img/structure/B13609180.png)

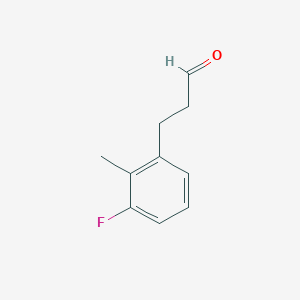
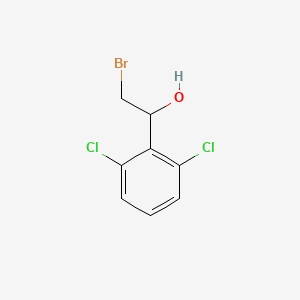
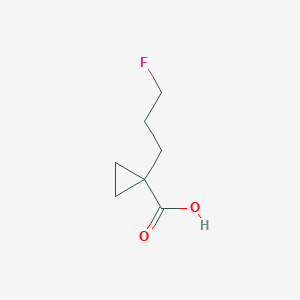
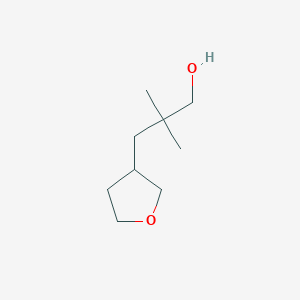
![3-{3-[(Trifluoromethyl)sulfanyl]phenyl}propanenitrile](/img/structure/B13609206.png)
![Dimethyl[2-(morpholin-3-yl)ethyl]amine](/img/structure/B13609211.png)
